REACTION_CXSMILES
|
C(O[Cl:6])(C)(C)C.[CH2:7]([CH:10]1[C:15](=[O:16])[CH2:14][CH2:13][CH2:12][C:11]1=[O:17])[CH:8]=[CH2:9]>CO>[Cl:6][C:10]1([CH2:7][CH:8]=[CH2:9])[C:11](=[O:17])[CH2:12][CH2:13][CH2:14][C:15]1=[O:16]
|
Name
|
|
Quantity
|
104.6 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OCl
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(CCCC1=O)=O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise above 20° C
|
Type
|
CUSTOM
|
Details
|
The methanol was removed at reduced pressure in a 40° water bath
|
Type
|
WASH
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Details
|
The benzene solution was washed with 5 percent sodium thiosulfate (3×250 ml), 5 percent sodium bicarbonate (3×250 ml) and water (1×250 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the benzene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(CCCC1=O)=O)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |